2-Methyloxan-4-amine

Description

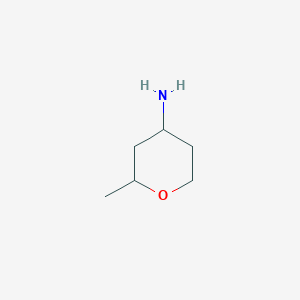

2-Methyloxan-4-amine is a bicyclic amine characterized by a six-membered oxane (tetrahydropyran) ring with a methyl substituent at the 2-position and an amine group at the 4-position. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol (exact data inferred from structural analogs in and ).

Properties

IUPAC Name |

2-methyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXXGRHIYAAMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630827 | |

| Record name | 2-Methyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-06-5 | |

| Record name | Tetrahydro-2-methyl-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89584-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxan-4-amine can be synthesized through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, as it eliminates the need for solvents . Another method involves the reaction of nitrogen nucleophiles with carbon electrophiles, followed by the removal of extraneous nitrogen substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, is gaining popularity due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxan-4-amine undergoes various chemical reactions, including:

Alkylation and Acylation: Primary, secondary, and tertiary amines can be alkylated by reaction with primary alkyl halides.

Hofmann Elimination: This reaction converts amines into alkenes by methylation with iodomethane, followed by elimination with a base such as silver oxide.

Common Reagents and Conditions

Alkylation: Primary alkyl halides are commonly used.

Acylation: Acid chlorides or anhydrides are used under nucleophilic acyl substitution conditions.

Hofmann Elimination: Iodomethane and silver oxide are used for methylation and elimination, respectively.

Major Products

Alkylation: Quaternary ammonium salts.

Acylation: Amides.

Hofmann Elimination: Alkenes.

Scientific Research Applications

2-Methyloxan-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Investigated for its potential use in pharmaceutical compounds.

Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyloxan-4-amine involves its interaction with specific molecular targets. For example, it may act as a nucleophile in organic reactions, participating in the formation of carbon-nitrogen bonds. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Methyloxan-4-amine, highlighting differences in substituents, molecular properties, and applications:

Structural and Reactivity Differences

- Substituent Effects: The ethylamine side chain in 2-(2-methyloxan-4-yl)ethan-1-amine enhances its nucleophilicity, making it more reactive in alkylation or acylation reactions compared to this compound . The phenoxy group in 2-(4-methylphenoxy)cyclohexan-1-amine introduces aromaticity, altering electronic properties and enabling π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

- Polarity: this compound’s oxane ring provides moderate polarity, whereas the phenoxy analog (C₁₃H₁₉NO) exhibits higher hydrophobicity .

- Thermal Stability: Cyclohexane-based amines (e.g., C₁₃H₁₉NO) generally exhibit higher thermal stability due to rigid ring structures compared to oxane derivatives .

Biological Activity

2-Methyloxan-4-amine, also known as N-methyloxan-4-amine, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring structure, which contributes to its reactivity and biological interactions. The presence of an amine group allows for hydrogen bonding with various biological macromolecules, influencing their activity and function.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.21 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits several biological activities, including potential roles as enzyme inhibitors and modulators. Its ability to interact with proteins and enzymes makes it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites on enzymes and receptors. This interaction can modulate enzyme activity, potentially influencing metabolic pathways and cellular functions.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that compounds structurally similar to this compound can act as competitive inhibitors for various enzymes. For instance, the binding affinity of this compound was assessed against certain metabolic enzymes, demonstrating significant inhibitory effects.

- Antiviral Activity : In a study exploring antiviral agents, derivatives of compounds related to this compound were tested against Hepatitis B virus (HBV). The results indicated that these derivatives exhibited potent antiviral activity, suggesting that this compound could have similar effects .

Toxicological Assessments

Toxicity studies have indicated that while this compound has potential therapeutic benefits, it also poses risks upon exposure. Safety data highlight that it can be harmful by inhalation or skin contact, necessitating careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.

| Compound Name | Biological Activity | Toxicity Profile |

|---|---|---|

| 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol | Potential enzyme modulator | Moderate toxicity reported |

| N-(2-aminoethyl)-N-methyloxan-4-amine | Neuropharmacological effects | Low toxicity |

Future Directions

The ongoing research into the biological activity of this compound suggests its potential as a lead compound for drug development. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.

- In Vivo Evaluations : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.